Cas no 952988-96-4 (N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide)

N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide
- N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide
- VU0629693-1
- N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide
- AKOS024490139
- F5017-0372
- N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide
- 952988-96-4
-
- インチ: 1S/C20H25FN2O3S/c1-26-20-8-7-18(13-19(20)21)27(24,25)22-14-16-9-11-23(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3
- InChIKey: BHPAEDJWVJLQAU-UHFFFAOYSA-N
- SMILES: C1(S(NCC2CCN(CC3=CC=CC=C3)CC2)(=O)=O)=CC=C(OC)C(F)=C1
計算された属性
- 精确分子量: 392.15699200g/mol
- 同位素质量: 392.15699200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 7
- 複雑さ: 540
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 67Ų
N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5017-0372-5μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |
952988-96-4 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5017-0372-25mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |
952988-96-4 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5017-0372-75mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |
952988-96-4 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5017-0372-100mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |
952988-96-4 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5017-0372-40mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |
952988-96-4 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5017-0372-15mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |
952988-96-4 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5017-0372-5mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |
952988-96-4 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5017-0372-20mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |
952988-96-4 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5017-0372-50mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |
952988-96-4 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5017-0372-2μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |
952988-96-4 | 2μmol |
$57.0 | 2023-09-10 |
N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide 関連文献
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamideに関する追加情報
Introduction to N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide (CAS No. 952988-96-4)
N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 952988-96-4, represents a novel molecular entity with a unique structural framework that has the potential to exhibit a range of biological activities. The molecular structure incorporates several key functional groups, including a benzylpiperidine moiety, a fluoro-substituted aromatic ring, and a methoxy group, which collectively contribute to its distinct chemical and pharmacological properties.
The benzylpiperidine moiety is particularly noteworthy, as it is a common pharmacophore in many centrally acting drugs. This structural feature is known for its ability to interact with various neurotransmitter receptors, making it a valuable component in the development of compounds targeting neurological disorders. The presence of the fluoro-substituent in the aromatic ring further enhances the compound's pharmacokinetic profile by improving metabolic stability and binding affinity. Additionally, the methoxy group contributes to the overall solubility and bioavailability of the molecule, which are critical factors in drug design.
In recent years, there has been growing interest in exploring the therapeutic potential of compounds that incorporate piperidine derivatives. Research has demonstrated that modifications within the piperidine ring can significantly influence the biological activity of a molecule. For instance, studies have shown that substituents at the 4-position of piperidine can modulate receptor binding affinity and selectivity. This has led to the development of several potent pharmaceutical agents used in treating conditions such as depression, anxiety, and pain.
The sulfonamide functional group in N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide also plays a crucial role in determining its pharmacological properties. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects. The incorporation of this group into the molecular framework suggests that this compound may exhibit similar therapeutic benefits. Furthermore, the fluoro-substituted aromatic ring can enhance the compound's interaction with biological targets by improving its lipophilicity and metabolic stability.
Current research in medicinal chemistry has focused on developing novel scaffolds that combine multiple pharmacophores to achieve synergistic effects. N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide exemplifies this approach by integrating several key functional groups into a single molecular entity. This design strategy has shown promise in generating compounds with enhanced potency and reduced side effects. The combination of a benzylpiperidine moiety, fluoro substitution, and methoxy group creates a unique profile that may be advantageous for treating various diseases.
One of the most compelling aspects of this compound is its potential application in treating neurological disorders. The benzylpiperidine scaffold is known to interact with serotonin and dopamine receptors, which are implicated in conditions such as depression and schizophrenia. By modifying the structure to include additional functional groups like sulfonamides and fluoro-substituents, researchers aim to enhance binding affinity and selectivity. Preliminary studies have suggested that derivatives of this compound may exhibit antidepressant and antipsychotic properties.
The role of fluorine in pharmaceuticals cannot be overstated. Fluorine atoms can significantly alter the pharmacokinetic properties of a molecule by affecting its metabolic pathways and binding interactions. In N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide, the fluorine substituent at the 3-position of the aromatic ring likely contributes to improved metabolic stability and increased bioavailability. This is particularly important for drugs that require prolonged circulation times to achieve therapeutic effects. Additionally, fluorine can enhance binding affinity by increasing lipophilicity and reducing water solubility.
Another area of interest is the use of this compound as a lead molecule for drug discovery programs. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify potential drug candidates with high precision. The structural features of N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide make it an attractive starting point for designing new therapeutic agents. Its combination of known pharmacophores provides a solid foundation for further optimization.
In conclusion, N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide (CAS No. 952988-96-4) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the benzylpiperidine moiety, fluoro-substituted aromatic ring, and methoxy group, contribute to its diverse biological activities. Current research highlights its potential applications in treating neurological disorders and underscores its suitability as a lead molecule for drug discovery programs. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics.
952988-96-4 (N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide) Related Products
- 201224-78-4(Benzenesulfonamide, 2-amino-5-(trifluoromethyl)-)
- 10304-09-3(Methyl potassium oxalate)
- 2017048-08-5(Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester)
- 1797898-85-1(N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide)
- 2137427-91-7(1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine)
- 1261761-20-9(3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine)
- 1251625-37-2(N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 2138079-58-8(3-{[2-(Ethoxymethyl)-5-fluoroquinazolin-4-yl]sulfanyl}propanoic acid)
- 2639457-33-1(1-[(tert-butoxy)carbonyl]-5-methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid)
- 1005304-03-9(5-ethoxy-1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione)




